molecular formula C21H30N4O5S B602144 Acotiamide Impurity 7 CAS No. 185105-13-9

Acotiamide Impurity 7

Katalognummer: B602144
CAS-Nummer: 185105-13-9
Molekulargewicht: 450.56
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acotiamide Impurity 7 is a chemical compound that is formed as an impurity during the synthesis of Acotiamide, a drug used to treat functional dyspepsia. Functional dyspepsia is a common gastrointestinal disorder characterized by persistent or recurrent pain or discomfort in the upper abdomen. Acotiamide works by enhancing gastric motility and accelerating gastric emptying, thereby alleviating symptoms of functional dyspepsia .

Vorbereitungsmethoden

The preparation of Acotiamide Impurity 7 involves multiple synthetic routes and reaction conditions. One common method uses 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine as the main raw materials. The synthesis involves a series of reactions, including esterification, amidation, and cyclization, followed by purification and salt formation. The industrial production methods for this compound are similar to those used for Acotiamide, with additional steps to isolate and purify the impurity.

Analyse Chemischer Reaktionen

Acotiamide Impurity 7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Acotiamide Impurity 7 has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Acotiamide Impurity 7 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is likely to interact with similar molecular targets and pathways as Acotiamide. Acotiamide works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of acetylcholine in the gastrointestinal tract. This enhances gastric motility and accelerates gastric emptying .

Vergleich Mit ähnlichen Verbindungen

Acotiamide Impurity 7 can be compared with other impurities and related compounds formed during the synthesis of Acotiamide. Some similar compounds include:

This compound is unique in its specific chemical structure and formation pathway, which distinguishes it from other impurities and related compounds.

Biologische Aktivität

Acotiamide, primarily recognized for its gastroprokinetic properties, has garnered attention in the pharmaceutical landscape, particularly for treating functional dyspepsia (FD). Acotiamide Impurity 7, a specific impurity of acotiamide, has been less studied in terms of its biological activity. This article synthesizes available research findings on acotiamide and its impurities, focusing on their biological activities, mechanisms of action, and clinical implications.

Overview of Acotiamide

Acotiamide acts as an acetylcholinesterase inhibitor and enhances gastrointestinal motility by increasing acetylcholine release. It primarily targets the muscarinic receptors in the enteric nervous system, thereby facilitating gastric accommodation and emptying. The compound received regulatory approval in Japan in 2013 for treating symptoms associated with FD, such as postprandial fullness and early satiety .

Data Tables

The following table summarizes findings related to the efficacy of acotiamide in clinical trials:

Study Population Treatment Efficacy Rate (%) Comments
Dyspeptic patientsAcotiamide 100 mg TID66.0 (PDS), 73.1 (EPS)Efficacy limited in hyper-secretors
Japanese FD patientsAcotiamide vs. Placebo52.2 (Acotiamide), 34.8 (Placebo)Significant improvement in symptom severity
Multicenter trialAcotiamide 100 mg TID15.3 elimination rate (symptoms)Maintained benefits during follow-up

Case Studies

  • Efficacy in Functional Dyspepsia : A randomized controlled trial evaluated the efficacy of acotiamide in patients with FD over four weeks. The results demonstrated significant improvements in both gastric accommodation and emptying compared to placebo . The study highlighted that while acotiamide is effective overall, its efficacy may vary based on individual gastric acid secretion levels.
  • Impact on Gastric Motility : Another study focused on the effects of acotiamide on gastric motility in patients experiencing meal-related symptoms. The findings indicated that acotiamide significantly enhanced gastric emptying and reduced symptom severity compared to placebo . This reinforces the potential impact impurities might have on therapeutic outcomes.

Research Findings

Recent studies have explored various aspects of acotiamide's action:

  • Clinical Efficacy : Acotiamide has been shown to be effective in treating postprandial distress syndrome (PDS) and epigastric pain syndrome (EPS), with response rates varying based on underlying conditions such as gastric acid secretion levels .
  • Safety Profile : The incidence of adverse events associated with acotiamide treatment appears comparable to placebo, indicating a favorable safety profile for patients with functional dyspepsia .

Eigenschaften

CAS-Nummer

185105-13-9

Molekularformel

C21H30N4O5S

Molekulargewicht

450.56

Aussehen

Solid Powder

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

N-(2-(diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazoleate; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.